"Methyl 4-chloro-3,5-dinitrobenzoate CAS number"
"Methyl 4-chloro-3,5-dinitrobenzoate CAS number"
An In-Depth Technical Guide to Methyl 4-chloro-3,5-dinitrobenzoate (CAS: 2552-45-6) for Research and Development
Introduction
Methyl 4-chloro-3,5-dinitrobenzoate, identified by the CAS Number 2552-45-6, is a nitrated aromatic ester that serves as a valuable intermediate and research chemical.[1][2] Its molecular structure, featuring a chlorinated benzene ring activated by two nitro groups and a methyl ester functional group, imparts a unique reactivity profile that is of significant interest in organic synthesis and materials science. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of this compound's properties, synthesis, characterization, applications, and safe handling protocols. The content herein is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this versatile reagent.
Part 1: Physicochemical and Structural Properties
A thorough understanding of a chemical's properties is foundational to its effective application. Methyl 4-chloro-3,5-dinitrobenzoate is typically a crystalline solid, appearing as light yellow needles or an off-white powder.[3][4]
Key Physicochemical Data
The fundamental properties of Methyl 4-chloro-3,5-dinitrobenzoate are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 2552-45-6 | [1][5][6] |
| Molecular Formula | C₈H₅ClN₂O₆ | [1][5][7] |
| Molecular Weight | 260.59 g/mol | [1][5] |
| Melting Point | 102 - 109 °C | [3][4] |
| Boiling Point | 381.4 °C (estimated) | [1] |
| Appearance | Light yellow needles / Off-white powder | [3][4] |
| IUPAC Name | methyl 4-chloro-3,5-dinitrobenzoate | [5] |
Structural Analysis
The geometry of the molecule has been elucidated by X-ray crystallography.[7] The benzene ring serves as the central scaffold. The two nitro groups and the methyl ester group are not perfectly coplanar with the ring. In the crystal structure, these groups form dihedral angles of 29.6°, 82.3°, and 13.7°, respectively, with the benzene ring.[7][8] This non-planar arrangement influences the molecule's crystal packing and can affect its reactivity and interaction with other molecules. The crystal structure is stabilized by weak C-H···O intermolecular interactions.[7]
Part 2: Synthesis and Purification
The most direct and commonly cited method for preparing Methyl 4-chloro-3,5-dinitrobenzoate is the Fischer esterification of its corresponding carboxylic acid.[3] This process is efficient, with reported yields as high as 89%.[3]
Recommended Synthesis Protocol: Fischer Esterification
This protocol describes the synthesis from 4-Chloro-3,5-dinitrobenzoic acid.
Materials:
-
4-Chloro-3,5-dinitrobenzoic acid (CAS: 118-97-8)
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Round-bottom flask with reflux condenser
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Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 25.0 g of 4-Chloro-3,5-dinitrobenzoic acid in 125 mL of methanol. Cool the solution in an ice bath.
-
Catalyst Addition: While stirring, slowly and carefully add 3.0 mL of concentrated sulfuric acid to the cooled solution. The addition is exothermic and must be done cautiously to prevent overheating.
-
Causality Insight: Concentrated sulfuric acid serves as a catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.
-
-
Reflux: Remove the ice bath, allow the mixture to warm to room temperature, and then heat it to reflux. Maintain reflux for approximately 18 hours.[3]
-
Causality Insight: Heating to reflux accelerates the reaction rate, allowing the equilibrium of the esterification to be reached more quickly. The extended reaction time helps to drive the reaction towards the product, maximizing the yield.
-
-
Crystallization and Isolation: After the reflux period, cool the reaction mixture. The product, Methyl 4-chloro-3,5-dinitrobenzoate, is less soluble in cold methanol and will precipitate out as light yellow needles.[3]
-
Filtration: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold methanol (approx. 15 mL) to remove any residual sulfuric acid and unreacted starting material.[3]
-
Drying: Dry the purified product. The expected yield is approximately 23.6 g (89%), with a melting point of 104-105.5°C.[3]
Purification by Recrystallization
For obtaining a high-purity product, recrystallization from methanol is recommended.[3] This technique relies on the principle that the desired compound is significantly more soluble in the hot solvent than in the cold solvent, while impurities remain either soluble or insoluble in the cold solvent.
Part 3: Analytical Characterization
Post-synthesis, it is imperative to verify the identity, structure, and purity of the compound. A multi-technique approach is standard practice in research and industrial settings.
Standard Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The aromatic protons will appear as a singlet, and the methyl protons of the ester group will also be a distinct singlet.
-
Infrared (IR) Spectroscopy: IR analysis helps to identify the key functional groups. Characteristic absorption bands for the nitro groups (N-O stretch), the ester carbonyl (C=O stretch), and the aryl-chloride (C-Cl stretch) are expected.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the compound's mass (260.59 g/mol ).[5]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of the final product, capable of separating the target compound from starting materials and by-products.[9]
Summary of Spectral Data
| Technique | Data Source | Key Information |
| ¹H NMR | Wiley (via PubChem) | Spectrum available for structural confirmation.[5] |
| ¹³C NMR | Wiley (via PubChem) | Spectrum available for structural confirmation.[5] |
| GC-MS | NIST (via PubChem) | Molecular ion peaks observed at m/z 260 and 229.[5] |
| FTIR | Aldrich (via PubChem) | Spectrum available for functional group analysis.[5] |
Part 4: Applications in Scientific Research
Methyl 4-chloro-3,5-dinitrobenzoate is more than a synthetic intermediate; it possesses properties that make it a useful tool in various research domains.
-
Probing Reaction Kinetics: The electron-deficient aromatic ring makes the compound susceptible to nucleophilic aromatic substitution. It has been used as a substrate to study the kinetics of transfer reactions with nucleophiles such as amines, sulfides, and phosphines.[1]
-
Chemical Sensing: As a photoinduced electron acceptor, it has potential applications in the development of chemical sensors, for example, in the detection of hydroxide ions.[1]
-
Agrochemical Research: The compound has been investigated for its utility as a herbicide and a seed-dressing fungicide, indicating potential applications in agriculture.[7]
-
Precursor for Advanced Materials and Pharmaceuticals: The three distinct functional groups (ester, chloro, nitro) offer multiple handles for synthetic modification.
-
The nitro groups can be reduced to amines, which are common precursors for dyes, polymers, and pharmaceutically active molecules.
-
The chloro group can be displaced by various nucleophiles.
-
The ester can be hydrolyzed back to a carboxylic acid or converted to other functional groups. This versatility makes it a valuable building block. For instance, related compounds like 4-chloro-3-nitrobenzoic acid have been used to synthesize novel copper(II) complexes exhibiting significant anticancer activity.[10] This suggests that derivatives of Methyl 4-chloro-3,5-dinitrobenzoate could be explored as ligands in medicinal inorganic chemistry.
-
Part 5: Safety, Handling, and Storage
Proper handling of any chemical reagent is critical for laboratory safety. Methyl 4-chloro-3,5-dinitrobenzoate is classified as a skin sensitizer and requires careful handling.
GHS Hazard Information
Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][11][12]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[11][12]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][12]
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water. If skin irritation or rash occurs, get medical attention.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][11]
-
Inhalation: Move the person into fresh air. If breathing is difficult, seek medical attention.[11]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
-
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][12]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
Conclusion
Methyl 4-chloro-3,5-dinitrobenzoate is a well-characterized compound with a robust synthesis protocol and a range of established and potential applications. Its utility as a kinetic probe, a precursor in agrochemical research, and a versatile building block for complex organic synthesis underscores its importance for the chemical research community. Adherence to the analytical and safety protocols outlined in this guide will enable researchers to utilize this valuable reagent effectively and safely in their scientific endeavors.
References
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PrepChem.com. (n.d.). Synthesis of a. Methyl 4-chloro-3,5-dinitrobenzoate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 4-chloro-3,5-dinitrobenzoate. PubChem Compound Database. Retrieved from [Link]
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Liu, Y. L., Zou, P., Xie, M. H., Wu, H., & He, Y. J. (2009). Methyl 4-chloro-3,5-dinitro-benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o62. Retrieved from [Link]
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Capot Chemical. (n.d.). Material Safety Data Sheet - Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Chloro-3,5-dinitrobenzoic acid. PubChem Compound Database. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 2552-45-6 | Product Name : Methyl 4-chloro-3,5-dinitrobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN101570522B - Synthetic method suitable for industrial production of active ester.
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Regal, K., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]
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National Center for Biotechnology Information. (2009). Methyl 4-chloro-3,5-dinitro-benzoate. PubMed. Retrieved from [Link]
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Wang, Y., et al. (2022). Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. Molecules, 27(15), 4995. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). [Application of methyl in drug design]. PubMed. Retrieved from [Link]
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